REACTION_SMILES
|
[Br:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][Cl:16].[CH3:18][N:19]([CH3:20])[CH:21]=[O:22].[H-:1].[Na+:2].[OH2:17].[OH:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1>>[O:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][Cl:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCCCCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCCOc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |